![molecular formula C21H19N3O5S2 B4621052 N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4621052.png)

N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[2-(phenylthio)phenyl]glycinamide

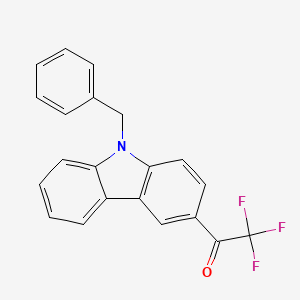

Descripción general

Descripción

Synthesis Analysis

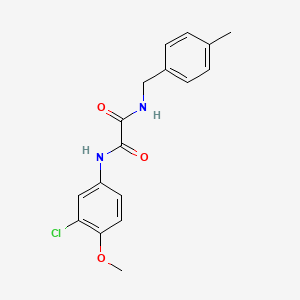

The synthesis of complex molecules like N2-(methylsulfonyl)-N2-(3-nitrophenyl)-N1-[2-(phenylthio)phenyl]glycinamide often involves multi-step reactions, including the formation of spiro-Meisenheimer adducts and their subsequent rearrangement. For example, NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide undergoes cyclization in methanol under specific conditions, leading to the formation of spiro-adducts, which can further react to produce various isomers through mechanisms such as base catalysis and opening by methanolic hydrogen chloride (Macháček, Hassanien, & Štěrba, 1986).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. Studies on similar compounds have utilized X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) to characterize their structures. For instance, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was synthesized and characterized, providing insights into the molecular and chemical properties through theoretical calculations using density functional theory (DFT) (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).

Chemical Reactions and Properties

N2-(methylsulfonyl)-N2-(3-nitrophenyl)-N1-[2-(phenylthio)phenyl]glycinamide can participate in various chemical reactions, such as nucleophilic addition, which is essential for forming carbon-nitrogen bonds and constructing complex organic molecules. Studies have shown that compounds with sulfonyl and nitro groups can undergo nucleophilic addition reactions with enolates, dimethylcuprate, and indole anion to afford substituted products in low to high yields (Pelkey, Barden, & Gribble, 1999).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of functional groups like sulfonyl and nitro can affect these properties significantly. For example, the structure and solvation studies of compounds with similar functional groups reveal insights into their behavior in different solvents and conditions, affecting their reactivity and applications in synthesis (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties of N2-(methylsulfonyl)-N2-(3-nitrophenyl)-N1-[2-(phenylthio)phenyl]glycinamide, such as reactivity towards nucleophiles, electrophiles, and various reagents, are critical for its potential applications. The study of methylsulfonium compounds prepared through nucleophilic addition to styrene oxide and the reactions of these compounds in different conditions provides valuable insights into the mechanisms and outcomes of such reactions, highlighting the influence of sulfonyl and nitro groups on the chemical behavior of the molecules (Sheng, Horning, & Horning, 1984).

Aplicaciones Científicas De Investigación

Osteoclastogenesis Inhibition and Bone Loss Prevention

A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), and its derivatives, including N-2-(3-acetylphenyl)-N-2-(methylsulfonyl)-N-1-[2-(phenylthio)phenyl] glycinamide, have shown osteoclast inhibitory activity. These compounds inhibit receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation in bone marrow-derived macrophage cells, suggesting potential as therapeutic agents for postmenopausal osteoporosis (Eunjin Cho et al., 2020).

Electrochemical Properties

Research on aryl sulfones with strongly electron-withdrawing substituents, such as p-nitrophenyl methyl sulfone, has revealed unique electrochemical reduction behaviors. These compounds generate radical anions that do not undergo classic two-electron cleavage but instead partake in other reactions due to the electron-withdrawing nitro and cyano substituents (J. Pilard et al., 2001).

Potential Pesticidal Activity

The synthesis of tribromomethyl phenyl sulfone derivatives has been reported, highlighting the incorporation of a halogenmethylsulfonyl moiety, which is common in active herbicides and fungicides. These derivatives, through subsequent nitration and reactions, yield novel compounds with potential pesticidal activity (Krzysztof M Borys et al., 2012).

Propiedades

IUPAC Name |

2-(N-methylsulfonyl-3-nitroanilino)-N-(2-phenylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S2/c1-31(28,29)23(16-8-7-9-17(14-16)24(26)27)15-21(25)22-19-12-5-6-13-20(19)30-18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGPKJVYOQRRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4620969.png)

![N-(4-ethoxyphenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4620977.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4621007.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4621016.png)

![ethyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4621021.png)

![3-(2-chloropyridin-3-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621031.png)

![N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4621061.png)

![(3aR,7aS)-2-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621070.png)